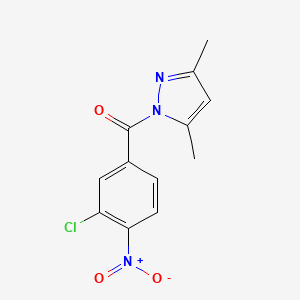
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as CNB-001, is a novel compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its neuroprotective effects by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neuronal damage in animal models of neurological disorders. This compound also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
实验室实验的优点和局限性
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its neuroprotective properties, favorable pharmacokinetic profile, and ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of 1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, including:
1. Further preclinical studies to determine its optimal dosage and administration route.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Studies to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease.
4. Development of novel formulations of this compound for improved delivery and efficacy.
5. Studies to investigate its mechanism of action in more detail and identify potential targets for drug development.
In conclusion, this compound is a novel compound that has shown promising results in scientific research applications. Its neuroprotective properties, favorable pharmacokinetic profile, and ability to cross the blood-brain barrier make it a promising candidate for the treatment of neurological disorders. Further studies are needed to determine its optimal dosage, administration route, and potential therapeutic applications.
合成方法
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-chloro-4-nitrobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent. The multi-step synthesis method involves the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to form 3-chloro-4-nitrobenzoyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent.
科学研究应用
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that this compound has neuroprotective properties and can reduce oxidative stress, inflammation, and neuronal damage in the brain.
属性
IUPAC Name |
(3-chloro-4-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-11(16(18)19)10(13)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKDCLAKDUDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
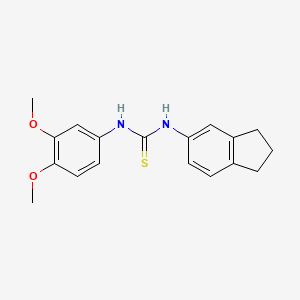
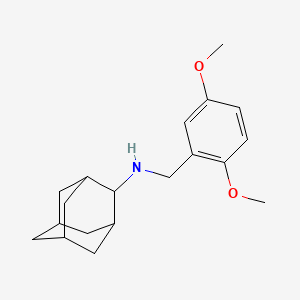
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)

methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
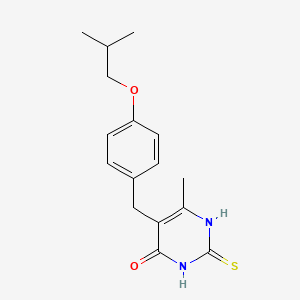

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
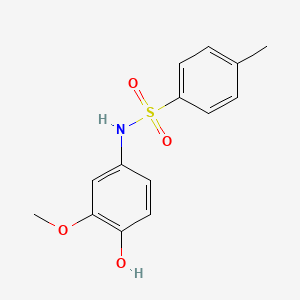
![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)